Butanedioic acid, nitro-, diethyl ester

Description

Butanedioic acid, diethyl ester (CAS 123-25-1), also known as diethyl succinate, is an ester derived from succinic acid. With the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, it is characterized by its fruity aroma and is widely utilized in food, beverages, and cosmetics. It is synthesized via esterification of succinic acid with ethanol and is notable for its role in alcoholic beverages, where it contributes to complex fruity and apple-like aromas .

Properties

CAS No. |

70683-11-3 |

|---|---|

Molecular Formula |

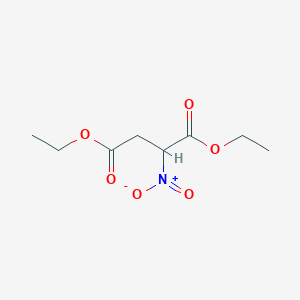

C8H13NO6 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

diethyl 2-nitrobutanedioate |

InChI |

InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

WFLCTSWOFYJBCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Acidic or basic hydrolysis using water and an acid or base.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Butanedioic acid, amino-, diethyl ester.

Reduction: Butanedioic acid and ethanol.

Substitution: Compounds with substituted functional groups in place of the nitro group.

Scientific Research Applications

Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethyl succinate with structurally related esters, focusing on molecular properties, substituents, and applications:

Key Findings from Comparative Analysis

Structural Modifications and Physical Properties

- Diethyl Succinate (Unsubstituted): Exhibits low boiling point (~230°C) and high volatility, making it ideal for aroma applications in wines and spirits . Its neutral structure allows it to interact synergistically with other esters (e.g., ethyl lactate) to enhance flavor complexity .

- Formyl- and Acetyl-Substituted Derivatives: The addition of formyl (C₉H₁₄O₅) or acetyl (C₁₀H₁₆O₅) groups increases molecular weight and reduces volatility. These compounds are less common in natural products but serve as intermediates in synthetic chemistry .

- Dimethoxy-Substituted Ester (C₁₀H₁₈O₆): Polar methoxy groups enhance solubility in polar solvents. This compound is used in herbal toothpaste for its antimicrobial properties, likely due to increased chemical stability .

Sensory and Functional Roles Diethyl succinate’s fruity profile is critical in beverages like apple spirits and Cabernet Gernischt wine, where it constitutes up to 16.5% of volatile compounds . In contrast, butanoic acid ethyl ester (C₆H₁₂O₂) has a simpler structure and contributes sharper, pineapple-like notes but is less persistent in aroma profiles . Substituted derivatives like the dimethoxy variant are odorless or have muted aromas, shifting their utility toward non-sensory applications (e.g., antimicrobials) .

Industrial and Synthetic Applications

- Polymer Chemistry: Benzoyloxy-substituted diethyl esters (e.g., 2,5-bis(benzoyloxy)hexanedioic acid diethyl ester) act as radical initiators in methyl methacrylate polymerization, leveraging their labile ester bonds for controlled reactivity .

- Biomarkers in Spirits: Diethyl succinate serves as a biomarker to distinguish authentic spirits (e.g., Prijedorska zelenika apple spirits) from counterfeit products, as its absence may indicate adulteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.